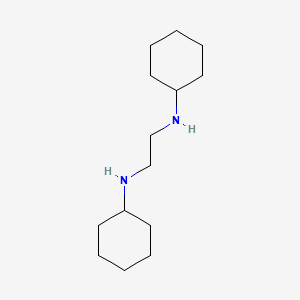

1,2-Ethanediamine, N,N'-dicyclohexyl-

Beschreibung

Significance of Diamine Scaffolds in Organic Synthesis and Coordination Chemistry

Diamine scaffolds are fundamental structural motifs in modern chemistry. nih.gov In organic chemistry, a scaffold refers to the core framework of a molecule, which can be systematically modified to create a library of related compounds. nih.govresearchgate.net This approach is central to drug discovery and materials science. researchgate.net

The utility of diamines is particularly pronounced in catalysis. Vicinal diamines, such as ethylenediamine (B42938) derivatives, are exceptional ligands for transition metals. youtube.com Their two nitrogen atoms can coordinate to a single metal center, forming a stable five-membered ring. This process, known as chelation, often results in complexes that are more stable than those formed with comparable monodentate ligands. nih.gov This stability is crucial for developing robust and efficient catalysts. A landmark development in this area was the discovery that copper complexes with diamine ligands can catalyze cross-coupling reactions, such as the Goldberg reaction for C-N bond formation, under significantly milder conditions than previously possible. youtube.com This breakthrough expanded the synthetic utility for creating complex molecules, including pharmaceuticals and natural products. youtube.comnih.gov

In coordination chemistry, the primary role of diamines is to act as bidentate ligands, binding to a metal ion through the lone pair of electrons on each nitrogen atom. nih.govnih.gov The resulting coordination complexes can exhibit a wide range of geometries and electronic properties, depending on the metal ion and the specific structure of the diamine ligand. nih.gov These complexes are not only intermediates in catalytic cycles but are also studied for their intrinsic properties, such as their potential as antibacterial agents or as building blocks for novel materials. nih.govnih.gov

Historical Context of N,N'-Dicyclohexylethylenediamine Studies

The study of N,N'-dicyclohexylethylenediamine and its derivatives dates back to the mid-20th century. One of the earliest reports in the chemical literature appeared in a 1945 article by F. B. Zienty and R. C. Thielke in the Journal of the American Chemical Society, which described derivatives of the compound. acs.orgnih.gov

Despite its early synthesis, detailed structural characterization of the compound and its simple derivatives remained relatively uncommon for many years. For instance, literature from the early 2000s noted that derivatives of N,N'-dicyclohexylethylenediamine had been rarely studied by X-ray diffraction. This is in contrast to other N,N'-disubstituted ethylenediamines with less bulky groups like methyl or phenyl. One of the few examples from that period was an iridium complex reported in 2002. More fundamental structural work, such as the crystal structure of its simple dichloride salt, N,N'-dicyclohexylethylenediammonium dichloride, was published later, providing precise data on its solid-state conformation and hydrogen bonding network.

Table 1: Crystallographic Data for N,N'-Dicyclohexylethylenediammonium Dichloride This table presents selected crystallographic data which describes the molecule's solid-state structure.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| N-C-C-N Torsion Angle | 180° |

| C-N-C Angle | 114.50 (1)° |

| H-N-C Angles | 108.6 - 111.2° |

Data sourced from a 2009 crystallographic study.

Scope and Objectives of Current Academic Research on N,N'-Dicyclohexylethylenediamine

Current research interest in N,N'-dicyclohexylethylenediamine is primarily driven by its application as a ligand in catalysis and as a precursor for more complex ligand systems. The main objectives are the development of new, highly selective, and efficient chemical transformations.

A major focus is the use of chiral diamine ligands in asymmetric catalysis to produce enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. While N,N'-dicyclohexylethylenediamine itself is achiral, derivatives based on the related chiral trans-1,2-diaminocyclohexane (DACH) scaffold are widely used. Research in this area investigates how the steric and electronic properties of the N-substituents on the diamine backbone influence the stereochemical outcome of a reaction. For example, in the asymmetric hydrosilylation of ketones, changing the N-substituents on a diaminocyclohexane ligand has a direct and measurable impact on the enantiomeric excess (ee) of the resulting alcohol product. nih.gov

Table 2: Research Findings on the Effect of Ligand Structure in Asymmetric Hydrosilylation This table shows how modifying the structure of a chiral diamine ligand affects the yield and enantioselectivity (ee %) of the reduction of 4-methylacetophenone.

| Ligand | Yield (%) | Enantiomeric Excess (ee %) |

| N,N'-Dibenzyl-1,2-diaminocyclohexane | 64% | 35% |

| Macrocyclic Trianglamine Ligand (L8) | 90% | 86% |

| Macrocyclic Ligand (L18) | 93% | 71% |

Data adapted from a 2012 study on zinc-catalyzed asymmetric hydrosilylation. nih.gov The ligands are based on the trans-1,2-diaminocyclohexane scaffold.

Another significant and evolving area of research is the synthesis of N-heterocyclic carbenes (NHCs). nih.gove-bookshelf.de NHCs are a class of highly effective organocatalysts and ligands for transition metals. iisc.ac.in They are typically synthesized from precursors that can form a five-membered imidazol-2-ylidene ring. Diamines like N,N'-dicyclohexylethylenediamine are ideal starting materials for creating specific NHCs. The reaction of the diamine with a one-carbon equivalent (like triethyl orthoformate) followed by further steps can generate an NHC ligand bearing N-cyclohexyl groups. The objective of this research is to create novel NHC ligands with tailored steric and electronic properties to improve catalytic activity in reactions like olefin metathesis or cross-coupling. nih.gove-bookshelf.de

Broader research objectives for diamines also include their incorporation into new materials. For instance, amines are investigated as components in polymerization reactions, such as serving as activators in anionic polymerization or as co-initiators in photopolymerization systems for producing dental resins or other polymers. nih.govnih.gov Furthermore, the ability of diamines to form stable metal complexes continues to inspire research into the potential biological activities of these complexes, such as their use as antibacterial agents. nih.govnih.gov

Structure

2D Structure

Eigenschaften

IUPAC Name |

N,N'-dicyclohexylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h13-16H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRWVHXGVONXEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCNC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960569 | |

| Record name | N~1~,N~2~-Dicyclohexylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4013-98-3 | |

| Record name | NSC119571 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~2~-Dicyclohexylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Dicyclohexyl-1,2-ethanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N,n Dicyclohexylethylenediamine

Established Synthetic Pathways to N,N'-Dicyclohexylethylenediamine

The synthesis of N,N'-dicyclohexylethylenediamine can be achieved through several reliable and well-documented methods. These pathways generally involve the formation of carbon-nitrogen bonds through reactions of accessible starting materials.

Amination Reactions

A primary and straightforward method for synthesizing symmetrically N,N'-disubstituted ethylenediamines is the direct reaction of a dihaloalkane with a primary amine. researchgate.net In the case of N,N'-dicyclohexylethylenediamine, the synthesis involves the reaction of 1,2-dibromoethane (B42909) with cyclohexylamine. researchgate.net This reaction typically results in the formation of the desired N,N'-dicyclohexylethylenediamine, alongside homologous polyamines and piperazine (B1678402) as a side product. researchgate.net The yields for such reactions with various primary amines can range from 10% to 70%. researchgate.net The general reaction is influenced by the nature of the amine and the reaction conditions.

Table 1: Synthesis of N,N'-Disubstituted Ethylenediamines via Amination

| Reactant 1 | Reactant 2 | Product | Noted Side Products | Reference |

| 1,2-Dibromoethane | Cyclohexylamine | N,N'-Dicyclohexylethylenediamine | Piperazines, Polyamines | researchgate.net |

| 1,2-Dibromoethane | Methylamine | N,N'-Dimethylethylenediamine | Piperazines, Polyamines | researchgate.net |

| 1,2-Dibromoethane | tert-Butylamine | N,N'-Di-tert-butylethylenediamine | Piperazines, Polyamines | researchgate.net |

N-Alkylation Approaches

N-alkylation presents another viable synthetic route, where ethylenediamine (B42938) is alkylated using an alcohol in the presence of a suitable catalyst. A notable catalytic system for such transformations is the CuO–NiO/γ-Al2O3 catalyst, which has been effectively used in the N-alkylation of amines with alcohols in gas-solid phase reactions. researchgate.net For the synthesis of N,N'-dicyclohexylethylenediamine, this approach would involve the N-alkylation of 1,2-diaminoethane with cyclohexanol. The CuO-NiO/γ-Al2O3 catalyst is typically prepared by impregnation, with optimal active component contents being around 16.8–18.9% for copper and 4.2–4.4% for nickel. researchgate.net The mechanism involves the catalyzed reaction between the diamine and the alcohol, often proceeding through an alkylamine intermediate. researchgate.net However, catalyst deactivation can occur under high temperatures due to carbon deposition and the sintering of copper crystallites, which reduces the number of active sites. researchgate.net

Preparation of N,N'-Dicyclohexylethylenediamine Monohydrate

The preparation of the monohydrate form of N,N'-dicyclohexylethylenediamine can be achieved using standard chemical techniques. Historical literature from 1945 by Zienty and Thielke details the synthesis of various derivatives of N,N'-dicyclohexylethylenediamine, and it is within this body of work that methods for obtaining specific solvated forms, such as the monohydrate, are described. acs.org

Advanced Synthetic Strategies for N,N'-Dicyclohexylethylenediamine Derivatives

Once synthesized, N,N'-dicyclohexylethylenediamine can be further functionalized to create a variety of derivatives with specific chemical properties. Acylation and cyclization are two key strategies employed for this purpose.

Acylation Reactions

Acylation of the secondary amine groups in N,N'-dicyclohexylethylenediamine introduces acyl functionalities, which can alter the molecule's chemical behavior or serve as precursors for further reactions. A significant example is the formation of N-formyl derivatives. researchgate.netrsc.orgresearchgate.net N-formylation can be accomplished using various reagents, such as formic acid under solvent-free conditions or N-formyl imide, which acts as an effective N-formylating agent. rsc.orgresearchgate.net These formyl derivatives are valuable intermediates in organic synthesis. researchgate.net The use of N-formyl imide is notable for its operational simplicity and metal-free conditions. rsc.org

Cyclization Reactions

The derivatives of N,N'-dicyclohexylethylenediamine can undergo cyclization to form various heterocyclic structures. For instance, the N-formyl derivative, N-formyl-N,N'-dicyclohexyl-ethylenediamine, can be used to synthesize 1,3-dicyclohexyl-ethylenethiourea. acs.org The synthesis of thiourea (B124793) derivatives can be generally achieved through various methods, including the reaction of amines with isothiocyanates. mdpi.comnih.govnih.gov

Furthermore, N,N'-dicyclohexylethylenediamine can react with other bifunctional molecules to yield cyclic compounds. An example is the reaction with trifluoromethylated 2-bromoenones, which can lead to the formation of piperazine derivatives. researchgate.net The reaction of symmetrical N,N'-dialkylethylenediamines with bromoenones provides a pathway to these six-membered heterocyclic rings. researchgate.net The cyclization of N-allyl thiourea derivatives is another related transformation that yields thiazoline (B8809763) heterocycles. researchgate.net

Reactions with Boron-Containing Reagents (e.g., tetrakis(dimethylamino)diborane to form bis(1,3-dicyclohexyl-1,3,2-diazaborolidin-2-yl))

The reaction of N,N'-disubstituted ethylenediamines with boron-containing reagents provides a pathway to various heterocyclic structures. A notable transformation is the reaction of N,N'-dicyclohexylethylenediamine with a diboron (B99234) reagent, such as tetrakis(dimethylamino)diborane, to yield a B,B'-bis(1,3,2-diazaborolidin-2-yl) derivative. This specific reaction leads to the formation of B,B'-bis(1,3-dicyclohexyl-1,3,2-diazaborolidin-2-yl).

While the direct reaction between N,N'-dicyclohexylethylenediamine and tetrakis(dimethylamino)diborane is specified as an example, detailed published procedures for this exact transformation can be specialized. However, the general synthesis of 1,3,2-diazaborolidine derivatives often involves the cyclocondensation of a 1,2-diamine with a suitable boron source. researchgate.net For instance, the reaction of 1,2-diamines with boron trihalides is a known method to form the diazaborolium salt, which can then be reduced. researchgate.net Another approach involves the treatment of a diamine with tetrakis(dimethylamino)diboron. researchgate.net These reactions are crucial for creating bidentate Lewis acids and other functional boron-containing materials. The resulting product, B,B'-bis(1,3-dicyclohexyl-1,3,2-diazaborolidin-2-yl), is a complex molecule with the identifying information provided in the table below.

| Identifier | Value |

|---|---|

| CAS Number | 109305-55-7 wikipedia.org |

| Molecular Formula | C28H52B2N4 wikipedia.org |

| Molecular Weight | 466.37 g/mol wikipedia.org |

Mechanistic Investigations of N,N'-Dicyclohexylethylenediamine Formation and Transformations

The formation of N,N'-dicyclohexylethylenediamine typically proceeds through the N-alkylation of ethylenediamine. A common and controlled method for such a synthesis is reductive amination. masterorganicchemistry.com This process involves the reaction of ethylenediamine with two equivalents of cyclohexanone (B45756) in the presence of a reducing agent. masterorganicchemistry.comorgsyn.org

The mechanism of reductive amination can be dissected into two primary stages:

Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine group of ethylenediamine on the carbonyl carbon of cyclohexanone. This is an acid-catalyzed process that leads to the formation of a hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields an imine (or a Schiff base). Given that ethylenediamine has two primary amine functionalities, this process occurs at both ends of the molecule. nih.govresearchgate.net

The primary challenge in the N-alkylation of amines is preventing over-alkylation. masterorganicchemistry.com Direct alkylation with an alkyl halide, for instance, often leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, making purification difficult. wikipedia.orgmasterorganicchemistry.com Reductive amination offers a significant advantage by providing a more controlled, stepwise alkylation, thereby minimizing the formation of byproducts. masterorganicchemistry.com The process tends to be highly selective for the formation of the secondary amine from the primary amine. masterorganicchemistry.com

Mechanistic studies using Density Functional Theory (DFT) on similar reductive amination reactions have shown that the transition states for the hydride transfer from the borohydride (B1222165) reagent to the imine are lower in energy compared to the hydride transfer to the parent carbonyl compound, which explains the observed selectivity. nih.gov

| Stage | Reactants | Intermediate/Product | Key Mechanistic Features |

|---|---|---|---|

| Imine Formation | Ethylenediamine, Cyclohexanone | Di-imine Intermediate | Acid-catalyzed nucleophilic addition followed by dehydration. researchgate.net |

| Reduction | Di-imine Intermediate, Reducing Agent (e.g., NaBH₃CN) | N,N'-Dicyclohexylethylenediamine | Selective hydride transfer to the C=N bond. masterorganicchemistry.comorgsyn.org |

Mechanistic understanding of the transformations of N,N'-dicyclohexylethylenediamine itself is less commonly detailed in general literature and often pertains to its specific applications as a ligand or catalyst in subsequent reactions. The reactivity is primarily centered around the lone pairs of the secondary nitrogen atoms, which can act as nucleophiles or bases, or coordinate to metal centers.

Coordination Chemistry of N,n Dicyclohexylethylenediamine

N,N'-Dicyclohexylethylenediamine as a Chelating Ligand

N,N'-Dicyclohexylethylenediamine functions as a classic bidentate chelating ligand, binding to a central metal atom through its two nitrogen atoms to form a stable five-membered ring. uniba.sknih.gov This process of forming a chelate ring significantly enhances the stability of the resulting complex compared to complexes formed with analogous monodentate ligands, a phenomenon known as the chelate effect. mdpi.com The thermodynamic driving force for the chelate effect is primarily entropic; the coordination of one bidentate ligand releases two or more monodentate ligands, leading to an increase in the number of free species in the system and thus a favorable positive entropy change. mdpi.com

Synthesis and Characterization of Metal Complexes Featuring N,N'-Dicyclohexylethylenediamine

The synthesis of metal complexes involving N,N'-dicyclohexylethylenediamine typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. libretexts.orgnih.govnih.gov Characterization of these complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure and properties.

Iridium(III) complexes, known for their catalytic activity and diverse structures, have been synthesized with the N,N'-dicyclohexylethylenediamine ligand. youtube.com A notable example is the complex [Cp(CyNHCH2CH2NHCy)HIr][H3BCN], where Cp represents the pentamethylcyclopentadienyl ligand. researchgate.net The synthesis of such organometallic iridium complexes often involves the reaction of an iridium precursor, like a Cp*Ir dimer, with the chelating diamine ligand. youtube.com

Platinum(II) complexes containing diamine ligands are a cornerstone of coordination chemistry, partly due to the success of cisplatin (B142131) and its analogues in medicinal applications. tcd.iecapes.gov.br The general synthesis for complexes of the type [Pt(DCHEDA)X₂] (where X is a halide like Cl⁻) typically involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with the N,N'-dicyclohexylethylenediamine ligand.

The synthesis of similar platinum(II) diamine complexes, such as those with 1,2-diaminocyclohexane (DACH) or N,N-diethylethylenediamine (DEEN), provides a model for the expected reaction pathway. libretexts.orgtcd.ie These syntheses often result in the formation of a square planar Pt(II) complex, a common geometry for d⁸ metal ions. youtube.com

Characterization relies heavily on spectroscopic methods. ¹⁹⁵Pt NMR spectroscopy is a particularly powerful tool for probing the coordination environment of the platinum center, with chemical shifts being sensitive to the nature of the coordinated ligands. libretexts.org ¹H NMR and 2D NMR techniques (like COSY and HMQC) help to assign the proton signals of the coordinated DCHEDA ligand. libretexts.org The lipophilicity of these complexes, an important physicochemical property, can be determined using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). libretexts.org

Table 1: Summary of Representative Metal Complexes with Diamine Ligands

| Complex Type | Metal Ion | Ancillary Ligands | General Synthetic Approach |

| [Cp(DCHEDA)HIr]⁺ | Iridium(III) | Pentamethylcyclopentadienyl (Cp), Hydride (H⁻) | Reaction of an Iridium(III) precursor with DCHEDA. |

| [Pt(DCHEDA)X₂] | Platinum(II) | Halides (X = Cl, Br, I) | Reaction of K₂[PtX₄] with DCHEDA. |

| [Ni(diamine)X₂] | Nickel(II) | Halides, Nitrates | Reaction of a Ni(II) salt with a diamine ligand. |

| [Cu(diamine)X₂] | Copper(II) | Halides, Nitrates | Reaction of a Cu(II) salt with a diamine ligand. |

While specific studies on N,N'-dicyclohexylethylenediamine complexes with a wide range of other transition metals are not extensively documented in the provided search results, the general principles of coordination chemistry allow for predictions. First-row transition metals such as copper(II), nickel(II), and zinc(II) readily form complexes with bidentate N-donor ligands.

The synthesis of these complexes generally involves mixing a salt of the desired metal (e.g., chloride, nitrate, or acetate) with the diamine ligand in a suitable solvent like ethanol (B145695) or methanol, sometimes with heating to facilitate the reaction. nih.gov The resulting complexes can exhibit various coordination geometries depending on the metal ion and the other ligands present. For example, four-coordinate complexes can be either tetrahedral or square planar, while six-coordinate complexes are typically octahedral. mdpi.com The characterization of these complexes would involve techniques such as elemental analysis, molar conductivity measurements to determine their electrolytic nature, magnetic susceptibility measurements to probe the electron configuration of the metal, and spectroscopic methods (IR, UV-Vis).

Structural Analysis of N,N'-Dicyclohexylethylenediamine Coordination Compounds

X-ray crystallographic studies have been performed on complexes containing the N,N'-dicyclohexylethylenediamine ligand, providing valuable structural insights. researchgate.net In the case of the iridium complex [Cp*(CyNHCH₂CH₂NHCy)HIr][H₃BCN], structural analysis revealed that the cyclohexyl groups adopt a stable chair conformation. researchgate.net This type of detailed structural data is crucial for understanding the steric interactions within the molecule.

A crystallographic study of the protonated ligand itself, N,N'-dicyclohexylethylenediammonium dichloride ([CyNH₂CH₂CH₂NH₂Cy]²⁺ 2Cl⁻), shows that the cation adopts a staggered conformation with a N-C-C-N torsion angle of 180°. researchgate.net The nitrogen atoms exhibit a distorted tetrahedral coordination. researchgate.net This information on the free (protonated) ligand provides a baseline for comparing the conformational changes that occur upon coordination to a metal center.

Table 2: Selected Crystallographic Data

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| [CyNH₂CH₂CH₂NH₂Cy]²⁺ 2Cl⁻ | Monoclinic | P2₁/n | N-C-C-N torsion angle of 180°; Cyclohexyl groups in chair conformation. | researchgate.net |

| [Cp*(CyNHCH₂CH₂NHCy)HIr][H₃BCN] | Data not available in snippet | Data not available in snippet | Cyclohexyl groups adopt a chair conformation. | researchgate.net |

Compound Names Table

| Abbreviation/Trivial Name | Full Chemical Name |

| DCHEDA | 1,2-Ethanediamine, N,N'-dicyclohexyl- |

| Cp* | Pentamethylcyclopentadienyl |

| DEEN | N,N-diethylethylenediamine |

| DACH | 1,2-diaminocyclohexane |

| Cisplatin | cis-diamminedichloroplatinum(II) |

| K₂[PtCl₄] | Potassium tetrachloroplatinate(II) |

Conformational Analysis of N,N'-Dicyclohexylethylenediamine within Coordination Spheres

The conformation of the N,N'-dicyclohexylethylenediamine ligand, both in its free state and when coordinated to a metal or in its protonated form, is heavily influenced by the bulky cyclohexyl substituents. X-ray diffraction studies of N,N'-dicyclohexylethylenediammonium dichloride, [CyNH₂CH₂CH₂NH₂Cy]²⁺·2Cl⁻, reveal key conformational features.

The [CyNH₂CH₂CH₂NH₂Cy]²⁺ cation in the crystal structure exhibits a crystallographically imposed inversion symmetry, which results in an exactly staggered conformation of the ethylenediamine (B42938) backbone. This leads to a N-C-C-N torsion angle of 180°. nih.gov The nitrogen atoms in this salt display a distorted tetrahedral geometry, with H-N-C angles ranging from 108.6° to 111.2° and a C-N-C angle of 114.50(1)°. nih.gov

A defining characteristic of the dicycloen ligand is the conformation of the cyclohexyl groups. In the solid state, these groups consistently adopt a stable chair conformation. nih.gov This is the most energetically favorable conformation for a cyclohexane (B81311) ring, as it minimizes both angle strain and torsional strain. This chair conformation has also been observed in metal complexes containing the dicycloen ligand, such as in an iridium complex, [Cp*(CyNHCH₂CH₂NHCy)HIr][H₃BCN]. nih.gov

The following table summarizes key crystallographic data for N,N'-dicyclohexylethylenediammonium dichloride, illustrating the conformational parameters.

Table 1: Selected Crystallographic Data for N,N'-Dicyclohexylethylenediammonium dichloride

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| N-C-C-N Torsion Angle | 180° nih.gov |

| C-N-C Angle | 114.50(1)° nih.gov |

| H-N-C Angles | 108.6 - 111.2° nih.gov |

Hydrogen Bonding Networks in N,N'-Dicyclohexylethylenediammonium Salts

In the solid state, the salts of N,N'-dicyclohexylethylenediamine are stabilized by extensive hydrogen bonding networks. In the case of N,N'-dicyclohexylethylenediammonium dichloride, the [CyNH₂CH₂CH₂NH₂Cy]²⁺ cations and the Cl⁻ anions are linked by N—H⋯Cl hydrogen bonds. nih.gov

Each of the two hydrogen atoms on the protonated amine groups (NH₂⁺) participates in hydrogen bonding to neighboring chloride anions. nih.gov These interactions are moderately strong, with N—H⋯Cl angles of 169(2)° and 176(2)°, which are within the expected range for such bonds. nih.gov The N···Cl distances are 3.1088(16) Å and 3.1250(16) Å. nih.gov

The table below details the geometry of the hydrogen bonds found in the crystal structure of N,N'-dicyclohexylethylenediammonium dichloride.

Table 2: Hydrogen-Bond Geometry (Å, °) for N,N'-Dicyclohexylethylenediammonium dichloride

| D—H⋯A | d(D—H) | d(H⋯A) | d(D⋯A) | ∠(DHA) |

|---|---|---|---|---|

| N—H4⋯Cl | 0.91(2) nih.gov | 2.20(2) nih.gov | 3.1088(16) nih.gov | 175.8(18) nih.gov |

| N—H3⋯Clⁱ | 0.84(2) nih.gov | 2.30(2) nih.gov | 3.1250(16) nih.gov | 168.8(18) nih.gov |

(Symmetry code: (i) x, -y+1/2, z-1/2)

Electronic and Steric Effects of Dicyclohexyl Substituents on Coordination Behavior

The two cyclohexyl groups on the N,N'-dicyclohexylethylenediamine ligand exert significant electronic and steric effects that influence its coordination to metal centers.

Steric Effects: The most prominent feature of the dicyclohexyl substituents is their large steric bulk. nih.gov These bulky groups can dictate the coordination geometry around a metal ion, often preventing the formation of highly coordinated species. nih.govrsc.org The steric hindrance can also influence the stability of the resulting metal complexes. In some cases, bulky ligands can stabilize metals in unusual or low oxidation states by sterically protecting the metal center from further reactions. nih.gov The presence of bulky alkyl groups on an ethylenediamine backbone has been shown to lower the formation constant of complexes compared to less substituted analogs due to steric hindrance. asianpubs.org

Comparative Coordination Studies with Related Ethylenediamine Derivatives

The coordination behavior of N,N'-dicyclohexylethylenediamine can be understood more clearly by comparing it with other N,N'-disubstituted ethylenediamine derivatives, such as N,N'-dimethylethylenediamine or N,N'-diethylethylenediamine.

Studies on mixed-ligand copper(II) complexes have shown that the stability of complexes with N,N'-dialkylethylenediamines is lower than that of the parent ethylenediamine complex. asianpubs.org This is attributed to the steric hindrance caused by the alkyl groups on the nitrogen atoms. For instance, a complex containing N,N'-diethylethylenediamine was found to be less stable than the corresponding complex with N,N'-dimethylethylenediamine, reflecting the greater steric bulk of the ethyl groups compared to the methyl groups. asianpubs.org

Following this trend, it can be inferred that complexes of N,N'-dicyclohexylethylenediamine would be significantly less stable than those of smaller N,N'-dialkylethylenediamines, assuming the same metal ion and coordination environment. The large cyclohexyl groups would create substantial steric strain, which could lead to longer metal-nitrogen bond lengths or even prevent the formation of certain complex geometries that are common for less hindered ligands.

Catalytic Applications of N,n Dicyclohexylethylenediamine and Its Derivatives

N,N'-Dicyclohexylethylenediamine as a Ligand in Homogeneous Catalysis

In the domain of homogeneous catalysis, N,N'-dicyclohexylethylenediamine has proven to be an exceptional ligand, primarily due to its ability to form stable and catalytically active complexes with various transition metals. Its bidentate nature and the presence of two chiral centers allow for the creation of well-defined chiral environments around the metal center, which is crucial for asymmetric catalysis.

Applications in Asymmetric Hydrogenation (e.g., in Ru(II)-NHC-diamine precatalysts)

A significant area where N,N'-dicyclohexylethylenediamine has made a substantial impact is in asymmetric hydrogenation. This process is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of enantiomerically pure compounds. The diamine serves as a key component in ruthenium(II)-N-heterocyclic carbene (NHC)-diamine precatalysts. rsc.orgnih.govchemrxiv.orgnih.gov

These well-defined Ru(II)-NHC-diamine complexes are synthesized in a modular fashion from readily available chiral NHCs and chiral diamines, including N,N'-dicyclohexylethylenediamine. rsc.orgnih.govchemrxiv.orgnih.gov These air- and moisture-stable complexes have demonstrated remarkable versatility as precatalysts for the asymmetric hydrogenation of a variety of substrates, such as isocoumarins, benzothiophene 1,1-dioxides, and ketones. rsc.orgnih.govchemrxiv.orgnih.gov

For instance, in the asymmetric hydrogenation of ketones, these Ru(II)-NHC-diamine complexes, when activated with a strong base like sodium tert-butoxide, exhibit high catalytic activity and enantioselectivity. The following table summarizes the performance of a representative Ru(II)-NHC-diamine catalyst in the asymmetric hydrogenation of various ketones.

Table 1: Asymmetric Hydrogenation of Ketones with a Ru(II)-NHC-Diamine Precatalyst

| Entry | Substrate | Product | Conversion (%) | ee (%) |

|---|---|---|---|---|

| 1 | Acetophenone | 1-Phenylethanol | >99 | 95 |

| 2 | 1-(2-Naphthyl)ethanone | 1-(2-Naphthyl)ethanol | >99 | 98 |

| 3 | 1-Indanone | 1-Indanol | >99 | 97 |

| 4 | 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | >99 | 99 |

The high efficiency of these catalysts is attributed to the cooperative effect between the NHC and the diamine ligands, which fine-tunes the electronic and steric properties of the ruthenium center.

Role in Other Enantioselective Transformations

Beyond asymmetric hydrogenation, N,N'-dicyclohexylethylenediamine and its derivatives have been employed as ligands in other enantioselective transformations. The chiral environment created by the diamine ligand is instrumental in controlling the stereochemical outcome of various reactions.

For example, complexes of N,N'-dicyclohexylethylenediamine with other transition metals like rhodium and iridium are being explored for their potential in asymmetric transfer hydrogenation, a safer and more convenient alternative to using high-pressure hydrogen gas. While specific examples solely focused on the dicyclohexyl derivative are less common in the readily available literature, the broader class of chiral 1,2-diamines has been extensively studied in this context. These reactions typically utilize a hydrogen donor like isopropanol or formic acid to reduce prochiral ketones and imines to their corresponding chiral alcohols and amines with high enantioselectivity.

Furthermore, the principles of using chiral diamines to induce asymmetry are applicable to a wide array of other reactions, including C-C bond-forming reactions such as asymmetric Michael additions and Diels-Alder reactions. The diamine ligand can influence the facial selectivity of the approaching substrate, leading to the preferential formation of one enantiomer.

N,N'-Dicyclohexylethylenediamine in Heterogeneous Catalytic Systems

The transition from homogeneous to heterogeneous catalysis is a critical step towards more sustainable and industrially viable chemical processes. Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, recyclability, and improved stability. The immobilization of catalytically active homogeneous complexes containing N,N'-dicyclohexylethylenediamine onto solid supports is a promising strategy to achieve these benefits.

While specific, extensively documented examples of N,N'-dicyclohexylethylenediamine in heterogeneous systems are not as prevalent as their homogeneous counterparts, several general approaches are being actively researched. These include:

Immobilization on Polymeric Supports: The diamine ligand or its metal complex can be covalently attached to a polymer backbone. This can be achieved by modifying the ligand with a polymerizable group or by reacting the complex with a functionalized polymer. The resulting polymer-supported catalyst can then be used in conventional packed-bed or slurry reactors.

Incorporation into Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters and organic linkers. N,N'-dicyclohexylethylenediamine or its derivatives can be incorporated into the MOF structure, either as a linker or by post-synthetic modification. The well-defined pores of the MOF can provide a size-selective environment for the catalytic reaction, potentially enhancing selectivity.

The development of such heterogeneous catalysts based on N,N'-dicyclohexylethylenediamine is an active area of research, with the goal of combining the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Mechanistic Insights into N,N'-Dicyclohexylethylenediamine-Mediated Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and for the rational design of new and improved catalysts. For the Ru(II)-NHC-diamine-catalyzed asymmetric hydrogenation, mechanistic studies have provided valuable insights into the catalytic cycle.

Based on experimental and computational studies, a plausible mechanism has been proposed. The precatalyst is first activated by a base, which removes a proton from one of the nitrogen atoms of the diamine ligand, generating a more electron-rich and catalytically active amido-ruthenium species. This species then reacts with molecular hydrogen to form a ruthenium hydride intermediate.

The substrate (e.g., a ketone) coordinates to the ruthenium hydride, and the hydride is transferred to the carbonyl carbon in a stereoselective manner. The stereoselectivity is governed by the chiral environment created by the NHC and the N,N'-dicyclohexylethylenediamine ligands, which directs the substrate to approach the metal center from a specific face. After the hydride transfer, the resulting ruthenium alkoxide intermediate is protonated by an alcohol (present as a solvent or co-solvent) to release the chiral alcohol product and regenerate the active catalyst, thus completing the catalytic cycle.

The key to the high enantioselectivity lies in the specific interactions between the substrate and the chiral ligands in the transition state of the hydride transfer step. The bulky cyclohexyl groups on the diamine ligand play a significant role in creating a well-defined chiral pocket that effectively discriminates between the two prochiral faces of the substrate.

Development of Novel Catalytic Systems Incorporating N,N'-Dicyclohexylethylenediamine Moieties

The success of N,N'-dicyclohexylethylenediamine as a ligand has spurred the development of novel catalytic systems that incorporate this versatile moiety. Research in this area is focused on several key aspects:

Synthesis of Novel Derivatives: Chemists are synthesizing new derivatives of N,N'-dicyclohexylethylenediamine by modifying the cyclohexyl groups or the ethylenediamine (B42938) backbone. These modifications aim to fine-tune the steric and electronic properties of the ligand to improve catalytic activity and selectivity for specific applications.

Exploration of New Metal Complexes: While ruthenium has been the most extensively studied metal in combination with this diamine for hydrogenation, researchers are exploring complexes with other transition metals such as iridium, rhodium, and manganese. These new metal complexes could exhibit unique catalytic properties and expand the scope of reactions that can be catalyzed. For instance, manganese-diamine complexes have shown promise in asymmetric transfer hydrogenation. nih.gov

Development of Bifunctional Catalysts: There is growing interest in the development of bifunctional catalysts where the N,N'-dicyclohexylethylenediamine ligand not only provides a chiral environment but also participates directly in the catalytic cycle, for example, by acting as a proton shuttle.

The continuous development of new catalytic systems based on the N,N'-dicyclohexylethylenediamine scaffold is a testament to its importance in the field of asymmetric catalysis. These efforts are expected to lead to the discovery of even more efficient and selective catalysts for the synthesis of valuable chiral molecules.

Supramolecular Chemistry and Molecular Recognition Involving N,n Dicyclohexylethylenediamine

Self-Assembly Processes and N,N'-Dicyclohexylethylenediamine

Self-assembly is a process in which a disordered system of pre-existing components forms an organized structure or pattern as a consequence of specific, local interactions among the components themselves, without external direction. In the context of N,N'-Dicyclohexylethylenediamine, its molecular structure, comprising two bulky cyclohexyl groups and a flexible ethylenediamine (B42938) linker with two secondary amine functionalities, dictates its role in self-assembly processes.

The secondary amine groups are capable of acting as both hydrogen bond donors and acceptors, providing the directional interactions necessary to guide the assembly process. The hydrophobic cyclohexyl groups can engage in van der Waals interactions, further stabilizing the resulting supramolecular structures. The conformational flexibility of the ethylenediamine bridge allows the molecule to adopt various arrangements in space, accommodating different packing motifs and enabling the formation of diverse assembled structures. These self-assembly processes can lead to the formation of discrete molecular aggregates or extended networks, depending on the specific conditions and the presence of complementary interacting species.

Formation of Extended Networks and Architectures (e.g., two-dimensional {6,3} topology in the dichloride salt)

A notable example of the role of N,N'-dicyclohexylethylenediamine in forming extended networks is observed in its dichloride salt, N,N′-dicyclohexylethylenediammonium dichloride. In the crystalline state, this salt forms a two-dimensional layer structure. nih.gov This extended network is a result of hydrogen bonding interactions between the [CyNH2CH2CH2NH2Cy]2+ cations and the Cl- anions. nih.gov

The resulting arrangement can be described as a honeycomb-like structure with a {6,3} net topology. nih.gov In this topology, each node (representing a cation or anion) is connected to three other nodes, and the smallest closed loops within the network are hexagons. This specific architecture highlights the ability of N,N'-dicyclohexylethylenediamine, when protonated, to act as a ditopic hydrogen bond donor, effectively bridging multiple anions to generate a well-defined, extended supramolecular assembly. The cation itself possesses crystallographic inversion symmetry, leading to a staggered conformation with an N—C—C—N torsion angle of 180°. nih.gov

Intermolecular Interactions (e.g., N-H⋯Cl hydrogen bonds)

The primary intermolecular interaction driving the formation of the extended network in N,N′-dicyclohexylethylenediammonium dichloride is the charge-assisted N-H⋯Cl hydrogen bond. nih.govnih.gov Each of the four hydrogen atoms on the two protonated secondary amine groups of the [CyNH2CH2CH2NH2Cy]2+ cation participates in hydrogen bonding with neighboring chloride anions. nih.gov Conversely, each chloride anion acts as a hydrogen bond acceptor for two different ammonium (B1175870) groups. nih.gov

| Interaction Details in N,N′-Dicyclohexylethylenediammonium dichloride | |

|---|---|

| Crystal Data | |

| Formula | C14H30N2 2+·2Cl− |

| Molecular Weight | 297.30 |

| Crystal System | Monoclinic |

| Hydrogen Bond Parameters | |

| Donor-Acceptor | N—H⋯Cl |

| N⋯Cl Distance | ~3.08 Å |

| H⋯Cl Distance | ~2.2 Å |

| N—H⋯Cl Angle | ≥ 168.6 (13)° |

Design Principles for N,N'-Dicyclohexylethylenediamine-Based Supramolecular Systems

The design of supramolecular systems based on N,N'-dicyclohexylethylenediamine relies on a fundamental understanding of its structural and chemical properties. The key design principles include:

Hydrogen Bonding: The secondary amine groups are the primary sites for programmed hydrogen bonding interactions. By selecting appropriate counterions or complementary molecules with hydrogen bond acceptor sites, it is possible to direct the assembly into specific architectures. The number and geometry of these interactions can be controlled to tune the dimensionality and topology of the resulting network.

Conformational Flexibility: The ethylenediamine linker provides a degree of conformational freedom. This flexibility can be an advantage, allowing the molecule to adapt to different templates or guest molecules. However, it can also lead to polymorphism, where different crystal structures can be obtained under slightly different conditions. Controlling this flexibility through the choice of counterions or solvent can be a strategy to favor a specific supramolecular outcome.

Charge and Counterion Effects: When the amine groups are protonated, the resulting dicationic species introduces strong electrostatic interactions. The choice of the counterion is crucial, as it not only balances the charge but also actively participates in the supramolecular assembly through hydrogen bonding or other interactions, as seen in the dichloride salt. The size, shape, and charge of the counterion can significantly influence the final architecture.

By strategically manipulating these factors, it is possible to design and construct a variety of supramolecular systems with N,N'-dicyclohexylethylenediamine as a key component, leading to materials with tailored structures and properties.

Theoretical and Computational Investigations of N,n Dicyclohexylethylenediamine

Quantum Mechanical Studies of Molecular Structure and Conformation

Ethylenediamine (B42938) has been the subject of quantum chemical conformational analysis, which indicates that the gauche conformation is the most stable form. researchgate.net In this conformation, the N-C-C-N dihedral angle is approximately 63.0° from the cis form. researchgate.net This preference for a gauche structure is a common feature for ethylenediamine when it acts as a chelating ligand in coordination complexes. researchgate.net The trans conformation is identified as the next most stable form. researchgate.net

Computational Modeling of Reaction Mechanisms (e.g., trifluoromethylated 2-bromoenones reactions)

Currently, there is no publicly available research detailing the computational modeling of reaction mechanisms involving N,N'-dicyclohexyl-1,2-ethanediamine, specifically with trifluoromethylated 2-bromoenones. Such studies would be valuable for understanding the role of this diamine as a catalyst or reactant in organic synthesis. Computational modeling, often employing Density Functional Theory (DFT), could elucidate the reaction pathway, identify transition states, and calculate activation energies, thereby providing a detailed picture of the reaction kinetics and thermodynamics.

Density Functional Theory (DFT) Applications in Coordination Chemistry

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of coordination compounds. N,N'-dicyclohexyl-1,2-ethanediamine can act as a bidentate ligand, coordinating to metal centers through its two nitrogen atoms to form chelate rings.

DFT calculations can be applied to study various aspects of the coordination chemistry of N,N'-dicyclohexyl-1,2-ethanediamine complexes:

Binding Energies: The strength of the interaction between the ligand and the metal ion can be quantified by calculating the binding energy.

Electronic Properties: DFT provides insights into the electronic structure, including the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and spectroscopic properties of the complexes.

Spectroscopic Data: Time-Dependent DFT (TD-DFT) can be used to calculate and interpret the electronic absorption spectra (UV-Vis) of these coordination compounds.

Natural Bond Orbital (NBO) Analysis: NBO analysis can be employed to investigate charge transfer interactions between the N,N'-dicyclohexyl-1,2-ethanediamine ligand and the central metal ion.

While specific DFT studies on the coordination complexes of N,N'-dicyclohexyl-1,2-ethanediamine were not found in the provided search results, the general applicability of DFT to transition metal complexes with similar diamine ligands is well-established. researchgate.net Such studies would be instrumental in designing new catalysts and functional materials based on this ligand.

Predictive Modeling for Derivatives (e.g., mathematical models for lipophilicity data of derivatives like (S,S)-1,2-ethanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid esters)

Predictive modeling, particularly for physicochemical properties like lipophilicity, is a critical component of modern drug discovery and development. A study has been conducted to develop a mathematical model for predicting the lipophilicity of ester derivatives of (S,S)-1,2-ethanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid. nih.govresearchgate.net

Lipophilicity, often expressed as the logarithm of the n-octanol/water partition coefficient (logD), is a key parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govmdpi.com In this study, the lipophilicity data for a series of fourteen ester derivatives were determined experimentally using the traditional shake-flask method and an ultra-high performance liquid chromatographic tandem mass spectrometry (UHPLC-MS) method. nih.govresearchgate.net

A strong correlation (r² = 0.8969) was established between the experimentally determined logD at pH 7.4 (logD₇,₄) and chromatographic data. nih.govresearchgate.net This correlation led to the development of the following mathematical model:

logD₇,₄ = (0.11 ± 0.01) × φ₀ + (1.25 ± 0.20) × Nc - (9.19 ± 1.18) nih.govresearchgate.net

Where:

φ₀ is a chromatographic hydrophobicity index.

Nc is the number of carbon atoms between the two amino groups (Nc=2 for 1,2-ethanediamine derivatives). nih.govresearchgate.net

The predictive power of this model was validated using the cross-validation leave-one-out (LOO) technique, which yielded a Q² value of 0.89, indicating good predictivity. nih.govresearchgate.net This model can be used to predict the lipophilicity of potential in vivo metabolites and new derivatives of (S,S)-1,2-ethanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid, thereby aiding in the design of compounds with improved pharmacokinetic profiles. nih.govresearchgate.net

The following table presents the key parameters of the developed mathematical model for predicting lipophilicity.

| Parameter | Value | Description |

| Correlation Coefficient (r²) | 0.8969 | Indicates a strong correlation between experimental and predicted values. nih.govresearchgate.net |

| Predictivity Power (Q²) | 0.89 | Determined by the leave-one-out cross-validation method, indicating good predictive ability. nih.govresearchgate.net |

| Statistical Parameter (F) | 47.84 | Fisher's F-statistic, indicating the overall significance of the model. nih.govresearchgate.net |

| Significance of F | 3.74 × 10⁻⁶ | The p-value associated with the F-statistic, indicating a highly significant model. nih.govresearchgate.net |

This quantitative structure-activity relationship (QSAR) model demonstrates the utility of computational approaches in predicting the properties of derivatives of N,N'-dicyclohexyl-1,2-ethanediamine, facilitating the rational design of new chemical entities. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for N,n Dicyclohexylethylenediamine

Exploration of New Synthetic Pathways and Functionalizations

The development of novel synthetic methodologies for N,N'-dicyclohexylethylenediamine and its derivatives is a cornerstone for future advancements. Greener and more efficient synthetic routes are highly sought after to minimize environmental impact and reduce production costs. Current research on related amine syntheses points towards the potential of catalytic C-H functionalization, which offers an atom-economical approach to creating new derivatives. researchgate.net

Furthermore, the strategic functionalization of the cyclohexyl rings or the ethylenediamine (B42938) backbone could lead to a new generation of ligands with tailored electronic and steric properties. This could involve the introduction of various substituents to influence solubility, chirality, and coordinating ability, thereby expanding the compound's applicability in asymmetric catalysis and materials science.

A key area for exploration is the development of more sustainable synthetic protocols. This could involve leveraging biocatalysis or employing eco-friendly solvents and reagents to align with the principles of green chemistry. The exploration of one-pot synthesis procedures would also be a significant step forward in streamlining the production of N,N'-dicyclohexylethylenediamine and its functionalized analogues.

Untapped Potential in Novel Catalytic Transformations

While N,N'-dicyclohexylethylenediamine is recognized as an effective ligand in organometallic catalysis, its full potential in a broader range of catalytic transformations remains largely unexplored. delchimica.comgentaur.dechemimpex.com Its unique steric and electronic properties make it a compelling candidate for asymmetric catalysis, where the demand for efficient and selective chiral ligands is ever-present. The development of chiral derivatives of N,N'-dicyclohexylethylenediamine could pave the way for its application in a variety of stereoselective reactions. myuchem.com

Future research should focus on employing this ligand and its derivatives in emerging areas of catalysis, such as:

Cross-coupling reactions: Investigating its efficacy in palladium, nickel, or copper-catalyzed cross-coupling reactions could lead to the development of more robust and efficient catalytic systems for the formation of carbon-carbon and carbon-heteroatom bonds.

Asymmetric hydrogenation and transfer hydrogenation: The development of chiral N,N'-dicyclohexylethylenediamine-metal complexes could offer new catalysts for the enantioselective reduction of ketones, imines, and other prochiral substrates.

Polymerization catalysis: Its role as a ligand in olefin polymerization could be explored to control polymer tacticity and molecular weight distribution, leading to new materials with tailored properties.

The systematic screening of N,N'-dicyclohexylethylenediamine and its functionalized derivatives in a wide array of catalytic reactions will be crucial in uncovering its untapped potential.

Integration into Advanced Materials and Nanosystems

The integration of N,N'-dicyclohexylethylenediamine into advanced materials and nanosystems presents a fertile ground for future research. Its established role as a curing agent for epoxy resins and in polyurethane synthesis highlights its potential in creating robust and durable materials. chemimpex.com

Emerging research avenues in this domain include:

Metal-Organic Frameworks (MOFs): While research on MOFs has utilized other diamines, the incorporation of the bulkier N,N'-dicyclohexylethylenediamine as a linker or modulator could lead to novel porous materials with unique structural and functional properties, such as tailored pore sizes and enhanced stability.

Nanosystems: The ability of N,N'-dicyclohexylethylenediamine to form stable complexes with metal ions could be exploited in the synthesis of well-defined nanoparticles and quantum dots. Its surface functionalization could provide colloidal stability and enable further conjugation with other molecules for applications in sensing, imaging, and drug delivery.

A deeper understanding of the structure-property relationships in materials derived from N,N'-dicyclohexylethylenediamine will be essential for designing next-generation materials with desired functionalities.

Computational Design and Prediction of N,N'-Dicyclohexylethylenediamine-Based Systems

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and design of new systems based on N,N'-dicyclohexylethylenediamine. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this ligand and its metal complexes. nih.gov

Future computational studies could focus on:

Ligand Design: Predicting the impact of different functional groups on the steric and electronic properties of N,N'-dicyclohexylethylenediamine to guide the synthesis of new ligands with optimized performance for specific catalytic applications.

Reaction Mechanisms: Elucidating the detailed mechanisms of catalytic reactions involving N,N'-dicyclohexylethylenediamine-metal complexes to understand the role of the ligand in catalysis and to design more efficient catalysts.

Materials Properties: Simulating the properties of polymers and MOFs incorporating N,N'-dicyclohexylethylenediamine to predict their mechanical, thermal, and adsorption characteristics, thereby guiding the experimental synthesis of new materials.

Spectroscopic Characterization: Aiding in the interpretation of experimental spectroscopic data (e.g., NMR, IR, and UV-Vis) of new compounds and materials based on N,N'-dicyclohexylethylenediamine. journalajacr.comhspublishing.orgsciencepublishinggroup.commocedes.org

The synergy between computational predictions and experimental validation will be instrumental in the rational design of novel N,N'-dicyclohexylethylenediamine-based systems.

Multidisciplinary Research Collaborations and Applications

The full potential of N,N'-dicyclohexylethylenediamine can be unlocked through collaborations that bridge different scientific disciplines. Its versatile chemical nature opens up possibilities for its application in fields beyond traditional chemistry.

Potential areas for multidisciplinary research include:

Medicinal Chemistry: Although currently explored as a potential intermediate in pharmaceutical development, further investigation into the biological activity of N,N'-dicyclohexylethylenediamine derivatives and their metal complexes could lead to the discovery of new therapeutic agents. chemimpex.com For instance, research on related ethylenediamine derivatives has shown antimicrobial activity. researchgate.net

Supramolecular Chemistry: The ability of N,N'-dicyclohexylethylenediamine to participate in hydrogen bonding and coordination interactions makes it a valuable building block for the construction of complex supramolecular assemblies, such as cages, capsules, and rotaxanes, with potential applications in molecular recognition and guest encapsulation.

Environmental Science: Functionalized N,N'-dicyclohexylethylenediamine-based polymers or materials could be developed for applications in environmental remediation, such as the selective removal of heavy metal ions or organic pollutants from water.

By fostering collaborations between synthetic chemists, materials scientists, computational chemists, and biologists, the diverse potential of N,N'-dicyclohexylethylenediamine can be fully explored and translated into innovative technologies and applications.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N,N'-dicyclohexyl-1,2-ethanediamine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors or aerosols .

- Storage : Store in a cool, dry, well-ventilated area away from acids, oxidizers, and CO₂ sources (reacts with CO₂ in air) .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid contact with skin; rinse immediately with water for 15 minutes if exposed .

Q. How can enantiopure N,N'-dicyclohexyl-1,2-ethanediamine be synthesized and purified?

- Methodological Answer :

- Synthesis : Start with trans-1,2-diaminocyclohexane. Use alkylation agents (e.g., methyl iodide) under controlled pH (basic conditions) to selectively functionalize amine groups. Monitor reaction progress via TLC or NMR .

- Purification : Employ chiral column chromatography (e.g., Chiracel OD-H) or recrystallization from ethanol/water mixtures to isolate enantiomers. Confirm enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. What are the key stability considerations for this compound under ambient conditions?

- Methodological Answer :

- Reactivity : Avoid exposure to acids, anhydrides, and strong oxidizers. The compound reacts with CO₂ in air, forming carbamates; store under inert gas (N₂/Ar) .

- Degradation : Monitor for color changes (yellowing) or precipitate formation, indicating decomposition. Use FT-IR to detect carbonyl stretches from CO₂ adducts .

Advanced Research Questions

Q. How can N,N'-dicyclohexyl-1,2-ethanediamine serve as a ligand in transition-metal complexes?

- Methodological Answer :

- Coordination Studies : The compound’s chelating ability stems from its two amine groups. React with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water at 60°C. Characterize complexes via UV-Vis (d-d transitions) and cyclic voltammetry (redox behavior) .

- Example : A Cu(II) complex showed octahedral geometry with two axial water molecules, confirmed by single-crystal X-ray diffraction (SC-XRD) .

Q. What crystallographic methods are suitable for resolving the structure of derivatives of this compound?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for SC-XRD. Solve structures via direct methods (SHELXT) and refine with SHELXL (full-matrix least-squares on F²) .

- Challenges : Address twinning or disorder in cyclohexyl groups using the TWIN/BASF commands in SHELXL. Validate geometry with PLATON ADDSYM .

Q. How does computational modeling aid in understanding the steric effects of cyclohexyl substituents?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level. Analyze steric maps using buried volume (%Vbur) calculations (e.g., SambVca 2.0). Compare with crystallographic data to validate torsional strain .

- Applications : Predict ligand denticity and metal-binding selectivity for catalysis (e.g., asymmetric hydrogenation) .

Q. What strategies enhance the chelation efficiency of this compound in metal-binding studies?

- Methodological Answer :

- Ligand Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the cyclohexyl rings to enhance Lewis acidity. Compare binding constants (log K) via potentiometric titrations .

- Competitive Assays : Compete with TPEN (a known chelator) in fluorescence-based assays using Zn²⁺-sensitive probes (e.g., Zinpyr-1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.